2-Methyl-2-phytyl-6-chromanol
Overview
Description
“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .
Synthesis Analysis
The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O
.
Chemical Reactions Analysis
The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Scientific Research Applications
Antioxidant Activity
2-Methyl-2-phytyl-6-chromanol, structurally related to vitamin E, has been studied for its antioxidant properties. Research has shown that compounds like 2-methyl-2-phytyl-6-chromanol, which lack the phytyl side chain of vitamin E, still exhibit similar antioxidative properties in various environments such as micelles, liposomes, and homogeneous solutions. The presence of the phytyl side chain in vitamin E is suggested to enhance its retention in liposomal structures and suppress its transfer between liposomal membranes, indicating a role in stabilizing cell membranes against oxidative stress (Niki et al., 1985).
NMDA Receptor Antagonism
Research into NMDA receptor antagonists, which are significant in neuroscience, includes the exploration of compounds structurally similar to 2-methyl-2-phytyl-6-chromanol. These compounds are of interest due to their potential neuroprotective properties against glutamate toxicity. They are studied for their ability to bind to NMDA receptors, particularly those containing the NR2B subunit, which is relevant in neurological disorders (Butler et al., 1998).
Synthesis and Potential Therapeutic Applications
New methodologies for the synthesis of compounds structurally related to 2-methyl-2-phytyl-6-chromanol have been developed, highlighting their potential as leads for novel therapeutics. This includes the stereoselective synthesis of 2-methylene selanyl-4-chromanols, which are explored for their potential anti-cancer properties. These compounds have shown cytotoxic activity in breast cancer cell lines, indicating their potential in cancer treatment (Sarkar et al., 2017).
Role in Liposome Stability
The impact of the phytyl side chain in compounds like 2-methyl-2-phytyl-6-chromanol on liposome stability has been a subject of study. It has been concluded that this side chain plays a significant role in enhancing the retention of vitamin E analogs in liposomes. This research contributes to our understanding of how these compounds interact within biological membranes and their potential use in drug delivery systems (Niki et al., 1985).
Future Directions
properties
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871602 | |
Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phytyl-6-chromanol | |
CAS RN |
119-98-2 | |
Record name | Tocol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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